Product packaging for Salicylamide glucuronide(Cat. No.:CAS No. 18338-81-3)

Salicylamide glucuronide

Cat. No.: B096598
CAS No.: 18338-81-3
M. Wt: 313.26 g/mol
InChI Key: AEMUKQHDNNVAES-CDHFTJPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylamide glucuronide is a major glucuronide conjugate formed from the phase II metabolism of salicylamide, a model compound frequently used in drug disposition studies . As a crucial metabolite, it is quantitatively significant in biological fluids such as urine and serum . This compound is essential for researchers developing and validating high-performance liquid chromatography (HPLC) assays for the analysis of salicylamide and its metabolic pathways . Its formation represents a primary conjugation pathway competing with sulfation and hydroxylation, and it plays a role in mutual inhibition studies with the glucuronidation of other drugs like salicylic acid . The study of this metabolite is vital for understanding drug interactions, metabolic kinetics, and the overall glucuronidation process mediated by UDP-glucuronosyltransferase (UGT) enzymes . Specific physicochemical and pharmacological data for the isolated metabolite are areas of ongoing research characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO8 B096598 Salicylamide glucuronide CAS No. 18338-81-3

Properties

CAS No.

18338-81-3

Molecular Formula

C13H15NO8

Molecular Weight

313.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-carbamoylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H15NO8/c14-11(18)5-3-1-2-4-6(5)21-13-9(17)7(15)8(16)10(22-13)12(19)20/h1-4,7-10,13,15-17H,(H2,14,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1

InChI Key

AEMUKQHDNNVAES-CDHFTJPESA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

salicylamide glucuronide

Origin of Product

United States

Enzymatic Basis of Salicylamide Glucuronide Formation

Intestinal Mucosa Contributions to First-Pass Metabolism

The intestinal mucosa plays a significant role in the initial metabolism of salicylamide (B354443). nih.govnih.gov Studies in rats have demonstrated that the intestine is capable of metabolizing salicylamide, with salicylamide glucuronide being the exclusive metabolite formed in this organ. nih.gov Research using a perfused rat intestine-liver preparation showed that the intestinal extraction ratio of salicylamide was significant, indicating substantial metabolism within the intestinal wall. nih.gov

Intestinal Metabolism of Salicylamide in Rats
ParameterFindingSource
Metabolite FormedExclusively this compound nih.gov
Intestinal Extraction Ratio (40 microM Salicylamide)0.262 +/- 0.055 nih.gov
Intestinal Extraction Ratio (200 microM Salicylamide)0.206 +/- 0.035 nih.gov

Hepatic Glucuronidation Dynamics

Following its partial metabolism in the intestine, salicylamide that enters the portal circulation is transported to the liver, where it undergoes further extensive metabolism. oup.comnih.gov The liver is a primary site for the glucuronidation of salicylamide. nih.govcore.ac.uk

Studies in isolated rat hepatocytes have provided insights into the kinetics of hepatic glucuronidation. nih.gov The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for salicylamide glucuronidation have been determined, revealing it to be a lower-affinity, high-capacity pathway compared to sulfation. nih.govnih.gov The rate of glucuronidation can be influenced by the concentration of salicylamide and the availability of co-substrates. nih.gov

In dogs with portacaval transposition, a surgical procedure that diverts portal blood flow away from the liver, the hepatic first-pass metabolism of salicylamide was found to be non-linear. nih.gov This means that the clearance and bioavailability of the drug are dependent on the rate at which it is presented to the liver. nih.gov As the infusion rate of salicylamide increased, its clearance also increased, while its half-life decreased. nih.gov

Hepatic Metabolism of Salicylamide
ParameterFindingSource
Primary Metabolic PathwaysSulfation, Glucuronidation, Hydroxylation nih.gov
Predominant Pathway in RatsSulfation nih.gov
Km for Glucuronidation (isolated rat hepatocytes)0.19 mM nih.gov
Vmax for Glucuronidation (isolated rat hepatocytes)1.28 nmoles/min/10(6) cells nih.gov

Quantitative and Regulatory Aspects of Salicylamide Glucuronide Metabolism

Enzyme Kinetic Parameters in In Vitro Systems

The kinetics of salicylamide (B354443) glucuronidation are primarily described by the activity of UDP-glucuronosyltransferase (UGT) enzymes. In vitro systems, such as human liver microsomes and recombinant UGTs, are instrumental in characterizing the fundamental parameters of these enzymatic reactions. researchgate.net

The formation of metabolites like salicylamide glucuronide is often described by the Michaelis-Menten equation. altex.org The two key parameters in this model are the maximum velocity (Vmax), which represents the maximum rate of the reaction at saturating substrate concentrations, and the Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. altex.org A lower Km value indicates a higher affinity of the enzyme for the substrate.

These constants are determined experimentally by incubating the substrate (salicylamide) at various concentrations with an enzyme source (like liver microsomes) and the necessary cofactor, and then measuring the rate of glucuronide formation. altex.org

Studies using heterologously expressed enzymes have identified specific UGT isoforms responsible for salicylamide glucuronidation. For example, research has quantified the kinetic parameters for UGT1A9 in the formation of this compound.

Table 1: Apparent Kinetic Constants for Salicylamide Glucuronidation by UGT1A9

Parameter Value Unit Source
Km 29.7 µM

This table is interactive. Click on the headers to sort.

The interpretation of these values helps predict the metabolic behavior of salicylamide. For instance, in perfused rat liver studies, a low concentration of salicylamide (134 µM) was below the apparent Km for glucuronidation, while a higher concentration (295 µM) exceeded it. nih.gov This suggests that at therapeutic concentrations, the glucuronidation pathway may not be saturated, but can become so as the dose increases. nih.gov Comparing Km values from different UGT isoforms helps to identify the primary enzymes responsible for metabolism in vivo. nih.gov

Glucuronidation, like many enzyme-catalyzed reactions, is a capacity-limited process. When the concentration of salicylamide becomes high enough to saturate the UGT enzymes, the rate of glucuronide formation no longer increases proportionally with the dose. This phenomenon is known as saturation kinetics. nih.gov

Evidence for the saturation of salicylamide conjugation has been observed in several in vivo and in situ models:

Intestinal Metabolism: In a study using in situ intestinal sacs in dogs, increasing the dose of salicylamide from 2 to 10 mg resulted in a disproportionate increase in the concentration of the free drug (a six-fold increase) compared to its glucuronide metabolite (a two-fold increase). nih.gov This demonstrated that the formation of this compound was approaching saturation within the intestinal wall. nih.gov

First-Pass Metabolism: Salicylamide is known to undergo significant saturable first-pass metabolism in both the intestine and the liver. grantome.com

Competing Pathways: In perfused rat livers, the saturation of a competing metabolic pathway, sulfation, at higher salicylamide concentrations led to a proportionally greater increase in the rates of glucuronidation and hydroxylation. nih.gov This highlights how the saturation of one pathway can shift the metabolic burden to others.

Factors Influencing Glucuronidation Rates

The rate at which salicylamide is converted to its glucuronide conjugate is not static. It is influenced by the availability of essential cofactors and the presence of other compounds that can modulate enzyme activity.

The formation of this compound is critically dependent on the endogenous cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA), which donates the glucuronic acid moiety. wikipedia.org The intracellular concentration of UDPGA can become a rate-limiting factor for the reaction, especially under conditions of high substrate load. annualreviews.org

Administration of salicylamide has been shown to deplete hepatic UDPGA pools. A study in rats demonstrated that after administering salicylamide, the UDPGA level in the liver was markedly decreased. nih.gov This depletion had a direct impact on the metabolism of other substances that undergo glucuronidation, such as bilirubin (B190676), leading to a significant decrease in the formation of bilirubin diglucuronide. nih.gov This illustrates that high rates of salicylamide glucuronidation can consume the available cofactor pool, thereby affecting other metabolic processes. nih.gov Factors that affect general energy metabolism, such as fasting, can also decrease the availability of UDPGA by depleting its precursor, glycogen. annualreviews.org

The activity of UGT enzymes can be inhibited or, in some cases, activated by a wide range of substances, altering the rate of salicylamide glucuronidation.

Exogenous Compounds: Other drugs can compete with salicylamide for the same UGT enzymes. A notable example is the mutual inhibition observed in the glucuronide formation of salicylic (B10762653) acid and salicylamide in humans. scispace.com Salicylamide itself can also act as an inhibitor of microsomal UDP-glucuronosyltransferase activity, potentially affecting the metabolism of other drugs or its own metabolism at high concentrations. medchemexpress.commedchemexpress.com

Endogenous Factors: The body's own physiological state and endogenous compounds can also modulate UGT activity.

Physiological State: Pyrogen-induced fever in human volunteers has been shown to significantly reduce the proportion of salicylamide metabolized to this compound, with a corresponding increase in other metabolites. cloudfront.netnih.gov This alteration is likely due to complex interactions affecting hepatic biotransformation. cloudfront.netnih.gov

Age: Significant age-related differences in metabolism exist. Children (ages 7-10) excrete a much lower percentage of a salicylamide dose as the glucuronide conjugate compared to adults, showing a corresponding higher rate of sulfation. nih.gov This suggests a developmental maturation of the UGT enzyme system responsible for salicylamide glucuronidation. nih.gov

Endogenous Modulators: On a broader level, UGTs are known to be modulated by endogenous compounds such as fatty acyl-CoAs, which can act as activators, and adenine-related compounds, which can be allosteric inhibitors. nih.gov

Theoretical Models for Glucuronidation Kinetics

The quantitative aspects of this compound formation are frequently analyzed using theoretical mathematical models. The most common framework for describing enzyme-driven metabolism is the Michaelis-Menten kinetic model. altex.org

This model has been successfully applied to describe the kinetics of salicylamide glucuronidation in various experimental systems. For instance, data from in situ dog intestine studies, which showed evidence of saturation, were well-fitted to a simplified model incorporating Michaelis-Menten kinetics for the formation of both the glucuronide and sulfate (B86663) conjugates. nih.gov Similarly, mathematical modeling of data from perfused rat livers has been used to simulate the metabolic fate of salicylamide, accounting for competing pathways and the uneven distribution of enzyme activities within the liver. nih.gov These models are essential tools for interpreting experimental data and predicting how changes in dose or physiological conditions will affect the metabolic profile of salicylamide.

Analytical Methodologies for Salicylamide Glucuronide Research

Advanced Chromatographic Techniques for Metabolite Analysis

Chromatography is the cornerstone of metabolite analysis, providing the necessary separation of the glucuronide conjugate from the parent drug and other related metabolites. researchgate.net High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the quantitative analysis of salicylamide (B354443) and its metabolites, including salicylamide glucuronide, in biological fluids. nih.gov It is frequently used to separate, identify, and quantify compounds in complex mixtures. openaccessjournals.com Methodologies have been developed that allow for the direct injection of samples, such as serum or urine, after simple protein precipitation, streamlining the analytical process. nih.gov

One established method employs reverse-phase ion-pair chromatography coupled with UV detection to simultaneously determine salicylamide, this compound, and salicylamide sulfate (B86663). nih.gov This approach allows for the resolution and quantification of the parent drug and its major conjugated metabolites in a single chromatographic run. For enhanced sensitivity, especially for low concentrations of the parent compound, an organic extraction step can be incorporated. nih.gov

In instances where authentic standards for the glucuronide conjugate are unavailable, calibration curves have been generated through partial enzymatic hydrolysis. This innovative approach uses the corresponding decrease in the conjugate's peak area and the simultaneous increase in the free salicylamide peak to establish concentration-to-peak area ratios. nih.gov The stability of acyl glucuronide metabolites like this compound is a critical consideration; samples are often stabilized by adjusting the pH to 3-4 immediately after collection to prevent degradation. nih.gov

Table 1: Examples of HPLC Methods for Salicylamide Metabolite Analysis This table is interactive. Use the search bar to filter results.

TechniqueColumnMobile PhaseDetectionAnalytesSource
Reverse-Phase Ion-Pair ChromatographyNot SpecifiedNot Specified (with ion-pairing reagent)UVSalicylamide, this compound, Salicylamide sulfate nih.gov
Isocratic Reversed-Phase HPLC15-cm C18Methanol-acetonitrile-25 mM acetic acidUV (310 nm)Salicylate (SA), Salicyl acyl glucuronide (SAG), Salicyluric acid, Gentisic acid nih.gov
Reverse Phase HPLC (RP-HPLC)Waters Symmetry C18 (250 cm x 4.6 mm, 5 µm)Buffer and acetonitrile (B52724) (40:60 v/v), pH 3.2UV (245 nm)Salicylamide, Salicylic (B10762653) acid, Deferasirox researchgate.net

Gas Chromatography (GC) is another technique utilized in the analysis of salicylamide and its derivatives. researchgate.net However, due to the low volatility and polar nature of glucuronide conjugates, direct analysis of this compound by GC is not feasible. Instead, the conjugate must first be hydrolyzed back to the parent salicylamide. nih.govsigmaaldrich.com This is typically achieved through enzymatic hydrolysis using β-glucuronidase, which cleaves the glucuronic acid moiety, rendering the resulting analyte more volatile and suitable for GC analysis. sigmaaldrich.com

For some non-steroidal anti-inflammatory drugs (NSAIDs), heating the sample in hydrochloric acid has also been used to hydrolyze glucuronide conjugates prior to GC-MS analysis. nih.gov Following hydrolysis, the resulting salicylamide may be analyzed directly or after a derivatization step, such as silylation, to further increase its volatility and improve chromatographic performance. nih.gov While the parent salicylamide can sometimes be analyzed by GC without derivatization, this is not the case for its conjugated metabolites. researchgate.netnist.gov

Spectroscopic and Mass Spectrometric Characterization

While chromatography separates metabolites, spectroscopy provides the means for their detection and structural confirmation. A combination of these techniques is often essential for unambiguous characterization.

UV-Visible (UV-Vis) spectrophotometry and fluorometry are common detection methods, often coupled with HPLC, for the analysis of this compound. nih.govsmolecule.com UV-Vis spectroscopy measures the absorption of UV light by the analyte and is valued for its speed and accessibility. biocompare.com The parent compound, salicylamide, exhibits UV absorption maxima at approximately 235 nm and 302 nm in methanol (B129727) and water. researchgate.net This absorbance property is exploited in HPLC-UV systems for detection and quantification. nih.gov

Fluorometric assays offer an alternative with significantly higher sensitivity and specificity. biocompare.comthermofisher.com Fluorescence spectroscopy measures the light emitted from a fluorophore, which can be either an intrinsic property of the molecule or from a fluorescent tag. biocompare.com This method's ability to detect molecules at much lower concentrations than UV-Vis makes it particularly advantageous when sample quantities are limited. biocompare.com A fluorometric procedure for the determination of salicylamide has been reported, highlighting its utility in the analysis of this class of compounds. smolecule.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technology for drug metabolism studies, combining the potent separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. nih.govresearchgate.net This technique is routinely used for the identification and quantification of drug metabolites, including glucuronides, from various biological samples. nih.govnih.gov Modern LC-MS instruments, particularly those utilizing ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), offer exceptional speed, sensitivity, and mass accuracy, enabling the detection of both expected and unexpected metabolites in a single analysis. oulu.fi

In LC-MS analysis, the mass spectrometer generates ions from the analyte and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), yields data about the molecule's structure. researchgate.net For this compound, LC-MS can confirm the identity by detecting the correct molecular ion and characteristic fragment ions corresponding to the loss of the glucuronic acid moiety. While LC-MS is a powerful tool, accurate quantification ideally requires a synthesized standard of the metabolite to create a standard curve, as the signal response can vary between the parent drug and its metabolite. nih.gov

Table 2: Key Mass Spectrometry Techniques in Metabolite Analysis This table is interactive. Use the search bar to filter results.

TechniqueIonization MethodKey AdvantageApplication in Glucuronide AnalysisSource
LC-MS/MSElectrospray Ionization (ESI)High sensitivity and structural information from fragmentation.Identification and quantification of metabolites in complex biological matrices. nih.govresearchgate.net
UHPLC-HRMS (e.g., TOF)Electrospray Ionization (ESI)High mass accuracy for confident elemental composition determination.Profiling of known and unknown metabolites; tentative identification based on accurate mass. oulu.fi
GC-MSElectron Ionization (EI)Provides reproducible mass spectra and library matching.Analysis of parent drug after hydrolysis of the glucuronide conjugate; often requires derivatization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful method for the unequivocal structural elucidation of metabolites. srce.hr While techniques like LC-MS can provide strong evidence for a proposed structure, NMR offers definitive proof by detailing the precise arrangement of atoms and their connectivity within a molecule. researchgate.netresearchgate.net

For a compound like this compound, NMR analysis would involve isolating a sufficient quantity of the purified metabolite. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information on the number and chemical environment of hydrogen and carbon atoms, respectively. uliege.be Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. srce.hrresearchgate.net For example, an HMBC experiment could show a correlation between the anomeric proton of the glucuronic acid ring and the phenolic carbon of the salicylamide moiety, confirming the point of attachment. Although data on the use of NMR for the specific structural analysis of salicylamide metabolites are limited, its application to related compounds demonstrates its critical role in confirming the chemical structure of isolated metabolites without ambiguity. srce.hruliege.be

In Vitro Experimental Systems for Metabolic Investigations

In vitro models are indispensable tools for studying the metabolism of salicylamide, providing a controlled environment to dissect the complex processes of glucuronidation. These systems allow researchers to investigate the roles of specific organs, enzymes, and cellular components in the formation of this compound.

Isolated Hepatocyte and Microsomal Preparations

Isolated hepatocytes and liver microsomes are primary in vitro systems for studying the hepatic metabolism of salicylamide. nih.govnih.govtandfonline.com Hepatocytes, as intact cells, provide a comprehensive model that includes both Phase I and Phase II metabolic pathways, as well as transport processes. nih.govannualreviews.org Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are an enriched source of key drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. medchemexpress.comthermofisher.comevotec.com

Studies using isolated rat hepatocytes have been instrumental in elucidating the kinetics of salicylamide glucuronidation. For instance, the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound have been determined, providing insights into the enzyme's affinity for the substrate and its maximum catalytic rate. nih.gov Research has shown that the glucuronidation of salicylamide in isolated hepatocytes can be influenced by the presence of other metabolic pathways, such as sulfation. nih.gov The competition between sulfotransferase and UGT for the common substrate, salicylamide, can affect the ratio of salicylamide sulfate to this compound formed. nih.gov Furthermore, the uptake of salicylamide into hepatocytes has been shown to be a rapid process involving both saturable and non-saturable transport mechanisms. nih.gov

Microsomal preparations are particularly useful for focused studies on the enzymatic activity of UGTs. medchemexpress.comthermofisher.comevotec.com These preparations allow for the investigation of enzyme kinetics and the influence of inhibitors and activators on salicylamide glucuronidation under controlled conditions. medchemexpress.com To ensure optimal activity of UGTs in microsomal assays, pore-forming agents like alamethicin (B1591596) are often used to overcome the latency of the enzyme by allowing the co-factor, UDP-glucuronic acid (UDPGA), to access the active site within the microsomal vesicles. thermofisher.comevotec.com

ParameterValueExperimental SystemSpeciesReference
Km (Salicylamide Glucuronidation) 0.19 mMIsolated HepatocytesRat nih.gov
Vmax (Salicylamide Glucuronidation) 1.28 nmoles/min/106 cellsIsolated HepatocytesRat nih.gov
Km (Salicylamide Sulfoconjugation) 0.006 mMIsolated HepatocytesRat nih.gov
Vmax (Salicylamide Sulfoconjugation) 0.5 - 2.1 nmoles/min/106 cellsIsolated HepatocytesRat nih.gov
Km (Salicylamide Uptake) 201 µMIsolated HepatocytesRat nih.gov
Vmax (Salicylamide Uptake) 0.325 nmole/mg cellular protein/secIsolated HepatocytesRat nih.gov

Intestinal Sac and Perfusion Models

The everted intestinal sac model involves turning a segment of the small intestine inside out and incubating it in a solution containing the drug. This preparation allows for the study of both absorption and metabolism. nih.govphysiology.org Studies using in situ intestinal sac preparations in dogs and rabbits have demonstrated significant species differences in the intestinal conjugation of salicylamide. nih.gov For instance, in dogs, sulfation is the predominant pathway, whereas in rabbits, glucuronidation is significantly higher. nih.gov This model has also been used to investigate the dose-dependent nature of salicylamide conjugation, revealing saturation kinetics for both glucuronide and sulfate formation. nih.gov

The intestinal perfusion model involves perfusing a segment of the intestine with a drug solution, either in a single-pass or recirculating manner. nih.govnih.govijpsonline.comnih.gov This technique provides a more physiologically relevant model by maintaining an intact blood supply. nih.govijpsonline.com Vascularly perfused rat small intestine models have shown that after intraduodenal administration, salicylamide and its conjugated metabolites, including this compound, appear in the circulating blood. nih.gov A once-through in situ perfused rat intestine-liver preparation has been used to mimic the first-pass effect, demonstrating that the intestine can form this compound as the sole metabolite, while the liver predominantly produces salicylamide sulfate. nih.gov

FindingExperimental ModelSpeciesReference
Sulfation is the major intestinal conjugation pathway.In situ intestinal sacDog nih.gov
Glucuronidation is the major intestinal conjugation pathway.In situ intestinal sacRabbit nih.gov
This compound is the only metabolite formed by the intestine.Once-through in situ perfused intestine-liverRat nih.gov
Intestinal metabolism of salicylamide shows saturation kinetics.In situ intestinal sacDog nih.gov
Salicylamide and its conjugates appear in blood after intestinal administration.Vascularly perfused small intestineRat nih.gov

Enzymatic Hydrolysis in Analytical Procedures

β-glucuronidase is the enzyme commonly used for this purpose. cloudfront.netnih.govnih.govsigmaaldrich.comresearchgate.net The reaction is typically carried out under specific pH and temperature conditions to ensure optimal enzyme activity. cloudfront.netsigmaaldrich.com For instance, β-glucuronidase from Helix pomatia or bovine liver is frequently employed. cloudfront.netcdc.gov The efficiency of hydrolysis can be influenced by factors such as the source of the enzyme, incubation time, temperature, and pH. sigmaaldrich.comcdc.gov

Following enzymatic hydrolysis, the total amount of salicylamide (the sum of the initially free and the liberated drug) can be measured using various analytical techniques, such as high-performance liquid chromatography (HPLC). nih.govtandfonline.com By comparing the concentration of salicylamide before and after hydrolysis, the concentration of this compound can be determined. nih.gov This approach has been successfully used to develop calibration curves for this compound in the absence of a pure standard. nih.gov It's crucial to ensure that the hydrolysis reaction goes to completion for accurate quantification. cdc.gov In some analytical methods, sulfatase is also used in conjunction with β-glucuronidase to determine the amount of salicylamide sulfate. cloudfront.netnih.gov

EnzymeSourceApplicationReference
β-glucuronidase Bovine Liver (Ketodase)Hydrolysis of this compound in urine. cloudfront.net
β-glucuronidase Helix pomatiaHydrolysis of glucuronide conjugates for analytical quantification. cdc.gov
β-glucuronidase Not specifiedUsed to obtain calibration curves for this compound. nih.gov
Sulfatase Limpets (Type III)Hydrolysis of salicylamide sulfate in urine. cloudfront.net

Comparative Metabolic Studies of Salicylamide Glucuronide Across Biological Systems

Interspecies Variations in Glucuronidation Pathways

The metabolic fate of salicylamide (B354443) is heavily influenced by the enzymatic machinery of the organism, which exhibits remarkable diversity across the animal kingdom. The balance between different conjugation reactions, primarily glucuronidation and sulfation, is a key area of interspecies variation.

Studies in various mammalian models have revealed substantial differences in how they metabolize salicylamide. These variations are crucial for understanding the limitations and applications of these models in preclinical research.

Canines (Dogs): In dogs, studies have shown that the sulfoconjugation pathway, rather than glucuronidation, is the primary and dose-dependent route for salicylamide metabolism. nih.gov The clearance of salicylamide via sulfation is highly efficient, whereas the glucuronidation pathway plays a lesser role. nih.gov This preference for sulfation over glucuronidation has also been observed specifically in the dog intestine. nih.gov

Lagomorphs (Rabbits): In contrast to dogs, the rabbit intestine shows a predominance of glucuronidation for salicylamide metabolism. nih.gov This highlights a significant metabolic difference even between common laboratory animals.

Rodents (Rats): Rats are another model where salicylamide is used to study conjugation pathways. Salicylamide acts as an inhibitor of UGTs, and studies in rats have helped to characterize the complex inhibition mechanisms of these enzymes. nih.govchemsrc.com Comparative studies involving rats, dogs, and monkeys show interspecies differences in both metabolic turnover and the profile of metabolites formed. nih.gov

These differences underscore the complexity of drug metabolism, where distinct forms of UGTs may be involved in the conjugation process in different species. annualreviews.org The choice of an animal model for studying the glucuronidation of a specific compound must be made carefully, considering these inherent metabolic distinctions. nel.edu

Glucuronidation is also a vital detoxification pathway in aquatic species, protecting them from water-borne phenolic compounds. exlibrisgroup.commdpi.com

Rainbow Trout (Oncorhynchus mykiss): In rainbow trout, glucuronide formation is a significant mechanism for the detoxification and excretion of phenols. exlibrisgroup.comnih.gov Salicylamide has been used extensively in studies as a classic inhibitor of glucuronosyltransferase in this species. exlibrisgroup.comiwaponline.com Research has shown that by inhibiting UGT activity, salicylamide increases the toxicity of other phenolic compounds, demonstrating the protective role of glucuronidation in these fish. exlibrisgroup.com The inhibition of glucuronide formation leads to a decrease in the biliary excretion of metabolites. iwaponline.com

Channel Catfish (Ictalurus punctatus): Studies in channel catfish have also examined Phase II metabolism, including glucuronidation. In this species, glucuronidation was found to be a more efficient pathway than sulfonation for the metabolites of certain endocrine-active compounds. nih.gov

These studies in fish indicate that while the fundamental pathway of glucuronidation is conserved, its efficiency and the specific UGT isoforms involved can differ, impacting how these organisms handle environmental contaminants. iwaponline.comnih.gov

Quantitative and Qualitative Differences in Conjugate Output Across Species

The interspecies variations are not just about which pathway is present, but also about the quantitative output and the specific types of conjugates formed. Salicylamide metabolism provides a clear example of these qualitative and quantitative distinctions.

In dogs, the primary metabolic route is sulfation, which becomes saturated at higher doses. This dose-dependent effect is specific to the sulfoconjugation pathway, with glucuronidation being a minor and non-saturable route at the studied dosages. nih.gov Conversely, in rabbits, glucuronidation is the more dominant pathway for salicylamide in the intestine. nih.gov

Interestingly, a significant difference in conjugation is also seen within humans. In adults, salicylamide is primarily metabolized into its glucuronide conjugate. However, in children, it is converted mainly to an inactive sulfate (B86663) conjugate, highlighting age-dependent shifts in metabolic pathways. researchgate.net

The following table summarizes the primary conjugation pathways for salicylamide in different species, illustrating these variations.

Species/GroupPrimary Conjugation Pathway for SalicylamideReference
DogSulfation (dominant, especially in the intestine) nih.govnih.gov
RabbitGlucuronidation (dominant in the intestine) nih.gov
Human (Adult)Glucuronidation researchgate.net
Human (Child)Sulfation researchgate.net

Implications of Species-Specific Glucuronidation for Translational Research

The marked differences in salicylamide glucuronidation across species have profound implications for translational research, where findings from animal models are extrapolated to humans. A big species difference in sulfation versus glucuronidation can have major consequences for predicting a drug's bioavailability and potential toxicity. annualreviews.org

The case of salicylamide demonstrates that an animal model must be carefully selected based on its metabolic similarity to humans for the specific compound . nel.edu For instance, the dog, with its heavy reliance on sulfation for salicylamide clearance, would be a poor model for predicting the pharmacokinetics of this drug in adult humans, where glucuronidation is the major pathway. nih.govnih.govresearchgate.net Failure to account for these species-specific metabolic differences can lead to inaccurate predictions of drug efficacy and safety.

Therefore, a thorough understanding of the interspecies differences in UGT activity and regulation is essential for the effective use of animal models in drug development. researchgate.net Identifying which UGT isoforms are responsible for a drug's metabolism and how their expression and activity compare between a preclinical species and humans is a critical step in reducing the risk of failure in clinical trials.

Biochemical Significance of Salicylamide Glucuronide Conjugates in Research Contexts

Role as a Standard Substrate for Studying Conjugation Reactions

Salicylamide (B354443) is a well-established model compound in pharmacological and biochemical research for investigating Phase II drug metabolism, particularly glucuronidation. Its utility as a standard substrate stems from its rapid and extensive conjugation, which allows researchers to probe the activity and capacity of the UDP-glucuronosyltransferase (UGT) enzyme system. medchemexpress.comdrugs.com The administration of salicylamide and subsequent measurement of its glucuronide and sulfate (B86663) metabolites in urine or plasma provide a reliable index of an individual's or a test system's conjugation capacity. nih.govcore.ac.uk

Studies have utilized salicylamide to explore competitive inhibition in biotransformation. For instance, research has demonstrated that salicylamide and salicylic (B10762653) acid mutually inhibit the formation of their respective glucuronide conjugates, indicating that they compete for the same enzymatic pathway. drugs.comnih.gov Similarly, interactions with acetaminophen (B1664979) have been noted, where they appear to mutually inhibit the formation of their sulfate conjugates and potentially their glucuronide conjugates as well. drugs.com This makes salicylamide a valuable tool for studying drug-drug interactions at the level of metabolic enzymes. Furthermore, salicylamide is known to be an inhibitor of microsomal UGTs, which catalyzes the conjugation of numerous drugs and endogenous compounds. medchemexpress.com This inhibitory characteristic allows its use in in vitro and in vivo models to understand the role of glucuronidation in the clearance of other substances.

Contribution to the Overall Biotransformation Profile of Salicylamide

Glucuronidation is the principal metabolic pathway for salicylamide in humans, accounting for a significant portion of its elimination. drugs.comtandfonline.com Following oral administration, salicylamide undergoes extensive first-pass metabolism, primarily in the gastrointestinal mucosa and the liver. drugs.comnih.gov In adults, the major metabolite excreted in the urine is salicylamide glucuronide. drugs.com

The biotransformation of salicylamide also yields other metabolites, including salicylamide sulfate and gentisamide glucuronide (formed after hydroxylation of salicylamide to gentisamide). drugs.com However, the formation of this compound is the predominant route. tandfonline.com In a study with healthy adults, approximately 40–70% of a single dose was excreted as this compound. drugs.com The relative contribution of sulfation and glucuronidation can vary between species and with age. In humans, glucuronidation is dominant, whereas in dogs, sulfation is the primary metabolic route (90%). tandfonline.com In human children, sulfation appears to be more prominent than in adults.

The metabolic profile highlights the critical role of glucuronide conjugation in the detoxification and clearance of salicylamide.

Table 1: Urinary Excretion of Salicylamide Metabolites in Adults Data sourced from urinary excretion following a single oral dose of 150 mg to 1 g of salicylamide.

MetabolitePercentage of Dose Excreted in Urine
This compound40–70%
Salicylamide sulfate25–50%
Gentisamide glucuronide5–10%
Unchanged Salicylamide< 5%
Source: drugs.com

Biochemical Consequences of Acyl Glucuronide Formation

The formation of an acyl glucuronide conjugate, such as this compound, is not merely a terminal inactivation step. Acyl glucuronides are a class of metabolites known for their chemical reactivity. grantome.comuq.edu.au Unlike ether glucuronides, the ester linkage in acyl glucuronides is susceptible to hydrolysis and intramolecular rearrangement, which can lead to significant biochemical consequences. currentseparations.com This reactivity has been implicated in the toxicities associated with some drugs that contain carboxylic acid groups. researchgate.net These reactive metabolites can covalently bind to macromolecules like proteins, a process that can potentially lead to cellular dysfunction and immune responses. uq.edu.aunih.gov

A key feature of acyl glucuronide reactivity is "acyl migration" or "isomerization." Under physiological conditions (pH 7.4, 37°C), the acyl group attached to the C-1 hydroxyl of the glucuronic acid moiety can migrate to the C-2, C-3, and C-4 positions, forming positional isomers. currentseparations.comnih.govnih.gov These isomers are often more stable against hydrolysis back to the parent drug but can be more reactive towards nucleophiles. nih.gov

This process is significant because the rearranged isomers can participate in covalent binding to proteins through a glycation mechanism. nih.govnih.gov This involves the ring-opened aldehyde form of the glucuronide isomer reacting with nucleophilic groups on proteins, such as the epsilon-amino group of lysine (B10760008) residues, to form Schiff base adducts. acs.org

Studies on salicyl acyl glucuronide (SAG), a closely related metabolite of salicylic acid, have provided direct evidence for this phenomenon. Under physiological conditions, SAG readily undergoes acyl migration to its isomers. nih.gov When incubated with human serum albumin (HSA), both SAG and its isomers were shown to form covalent adducts with the protein. nih.gov This covalent modification provides a mechanism by which the salicyl moiety can become irreversibly attached to tissue macromolecules. nih.gov

Table 2: In Vitro Reactivity of Salicyl Acyl Glucuronide (SAG) with Human Serum Albumin (HSA) Incubation conducted at pH 7.4 and 37°C.

ParameterFinding
Acyl Migration SAG rearranges to its 2-, 3-, and 4-O-acyl positional isomers with a half-life of 1.4-1.7 hours.
Covalent Binding Incubation of SAG or its isomers with HSA results in the formation of covalent adducts.
Adduct Concentration Peak concentrations of 1-2 µg SA equivalents/mL were observed from initial concentrations of ~50 µg SA equivalents/mL.
Source: nih.gov

This reactivity is a general characteristic of many acyl glucuronides, and while the specific rates may vary, the underlying mechanisms of acyl migration and macromolecular adduction are considered a key biochemical consequence of their formation. uq.edu.auresearchgate.net

Interrelationship with Endogenous Glucuronidation Processes (e.g., Bilirubin (B190676) Metabolism)

The glucuronidation pathway utilized by salicylamide is also essential for the metabolism and elimination of endogenous compounds, most notably bilirubin. nih.govresearchgate.net Bilirubin, a breakdown product of heme, is conjugated with glucuronic acid in the liver by the UGT1A1 enzyme to form water-soluble bilirubin glucuronides, which can then be excreted into bile. annualreviews.org

Because both salicylamide and bilirubin are substrates for the UGT enzyme system, they can compete for the same resources, namely the enzyme itself and the co-substrate, UDP-glucuronic acid (UDPGA). nih.govnih.gov The administration of salicylamide can deplete hepatic UDPGA levels, thereby impairing the glucuronidation of other substrates. nih.gov

Research in rats has shown that administering salicylamide leads to a marked decrease in liver UDPGA levels. nih.gov While this did not change the total amount of bilirubin excreted, it significantly altered its composition in the bile: the proportion of bilirubin diglucuronide decreased, while bilirubin monoglucuronide increased. nih.gov This demonstrates a direct biochemical interaction where a high load of a xenobiotic substrate can impact the normal processing of an endogenous compound.

Clinical observations support this interplay. In patients with various liver diseases, serum bilirubin levels tend to be inversely correlated with the formation of this compound, suggesting competition for a limited conjugation capacity. nih.gov This relationship makes the "salicylamide test" a useful, though now less common, method for assessing the in vivo capacity of the liver to perform glucuronidation, which is particularly relevant in conditions like Gilbert's syndrome or neonatal jaundice, where bilirubin conjugation is impaired. nih.govthieme-connect.com

Table 3: Effect of Salicylamide (SAM) on Biliary Bilirubin Composition in Rats

Biliary MetaboliteControl GroupSAM-Treated Group (0-30 min)
Bilirubin Diglucuronide (% of total)47.5 ± 1.7%36.9 ± 4.3% (p < .01)
Bilirubin Monoglucuronide (% of total)Not specifiedSignificantly increased
Source: nih.gov

Emerging Research Avenues and Methodological Innovations

Molecular Biology of UGT Regulation and Gene Expression

The formation of salicylamide (B354443) glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. youtube.com The expression and activity of these enzymes are not static; they are dynamically regulated by a complex network of transcription factors and are subject to genetic variation, which can significantly impact the rate of salicylamide glucuronidation.

Human UGTs are classified into several families, with the UGT1A and UGT2B subfamilies being the most important for drug metabolism. nih.gov The expression of the genes encoding these enzymes is controlled by various nuclear receptors that act as sensors for foreign compounds (xenobiotics). These include the aryl hydrocarbon receptor (AhR), the pregnane (B1235032) X receptor (PXR), and the constitutive androstane (B1237026) receptor (CAR). nih.gov When activated by drugs or other chemicals, these receptors can upregulate the expression of UGT genes, thereby increasing the capacity for glucuronidation. For instance, PXR is known to regulate the expression of UGT1A1, UGT1A3, UGT1A4, and UGT1A6 genes. nih.gov

Genetic polymorphisms in UGT genes are another critical factor influencing glucuronidation capacity. A notable example is the UGT1A62 variant, which has been associated with more rapid glucuronidation of salicylic (B10762653) acid, a related compound. nih.gov Individuals with the UGT1A6 *2/2 genotype were found to excrete a higher percentage of aspirin (B1665792) and its metabolites in the initial hours after administration compared to those with the wild-type UGT1A6 1/1 genotype, suggesting a more efficient glucuronidation process. nih.gov This highlights how individual genetic differences can lead to variability in the metabolism of salicylamide.

FactorDescriptionImpact on Salicylamide Glucuronidation
Nuclear Receptors (e.g., PXR, CAR, AhR) Transcription factors that regulate the expression of UGT genes.Activation can increase the synthesis of UGT enzymes, leading to enhanced glucuronidation of salicylamide. nih.gov
Genetic Polymorphisms (e.g., UGT1A6*2) Variations in the DNA sequence of UGT genes.Can result in enzymes with altered activity, leading to inter-individual differences in the rate of salicylamide glucuronidation. nih.gov
Tissue-Specific Expression UGTs are expressed in various tissues, with the highest concentration in the liver.The primary site of salicylamide glucuronidation is the liver, but metabolism in other tissues like the intestine can also occur. youtube.comnih.gov

Advanced Computational Modeling for Predicting Glucuronide Fate

The prediction of how a drug and its metabolites will behave in the body is a cornerstone of modern drug development. While traditional pharmacokinetic models have been useful, they often simplify the complex processes occurring within the liver. Advanced computational approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are now being employed to provide a more detailed and mechanistic understanding of drug disposition, including the fate of glucuronide conjugates like salicylamide glucuronide. plos.org

PBPK models integrate in vitro data on metabolism and transport with physiological information to simulate the concentration of a drug and its metabolites in various organs and tissues over time. nih.goveur.nl These models can account for the heterogeneity of enzyme expression within the liver and the interplay between metabolism and transport processes, which are often overlooked in simpler models. plos.org For glucuronidated compounds, PBPK models can be particularly valuable as they can incorporate the complexities of enterohepatic recycling and the role of transporters in the uptake and efflux of both the parent drug and its glucuronide metabolite. nih.gov

While the direct application of PBPK modeling to this compound is still an emerging area, the methodologies are well-established for other compounds that undergo extensive glucuronidation. eur.nlnih.gov The development of in silico tools that can predict the likelihood of a compound being a substrate for a particular UGT isoform is also a significant advancement. nih.gov These approaches, often based on the molecular structure of the compound, can help to anticipate the metabolic profile of new drug candidates and identify potential drug-drug interactions involving glucuronidation. nih.gov

Modeling ApproachDescriptionApplication to this compound
Physiologically Based Pharmacokinetic (PBPK) Modeling Integrates in vitro data with physiological parameters to simulate drug disposition in the body. plos.orgnih.govCan predict the formation, distribution, and elimination of this compound, accounting for factors like liver blood flow and enzyme kinetics.
In Silico UGT Substrate Prediction Uses computational algorithms to predict whether a compound will be metabolized by UGT enzymes based on its chemical structure. nih.govresearchgate.netCan be used in the early stages of drug discovery to estimate the glucuronidation potential of salicylamide derivatives.
In Vitro-In Vivo Extrapolation (IVIVE) Scales up in vitro metabolic data to predict in vivo clearance. nih.govCan be used to predict the in vivo clearance of salicylamide via glucuronidation based on data from human liver microsomes or hepatocytes.

Future Directions in Understanding Conjugate Biochemical Roles

The long-held belief that glucuronide conjugates are simply inactive, water-soluble waste products is being challenged by emerging research. acs.org While the primary role of glucuronidation is indeed detoxification and elimination, there is growing evidence that some glucuronides may possess their own biological activities or can be reactivated back to the parent compound. rsc.orgnih.gov This opens up new avenues for research into the biochemical roles of conjugates like this compound.

Recent research has also focused on the therapeutic potential of salicylamide derivatives. Studies have shown that certain modified salicylamides exhibit antiviral and anti-HBV activity. nih.govnih.gov While this research does not directly involve this compound, it points to a broader interest in the biological activities of salicylamide-related compounds. Future research may explore whether this compound or other metabolites contribute to any of these effects, or if they can be engineered to have therapeutic properties. The exploration of the antiviral properties of salicylamide derivatives, for instance, could lead to the development of new therapeutic agents.

Research AreaFocusPotential Relevance to this compound
Biological Activity of Glucuronides Investigating whether glucuronide conjugates have their own pharmacological or toxicological effects. acs.orgrsc.orgExploring if this compound has any previously unrecognized biological activities.
Enterohepatic Recycling The process of deconjugation of glucuronides in the gut and reabsorption of the parent drug. nih.govUnderstanding the extent to which this process affects the overall exposure to salicylamide.
Therapeutic Potential of Derivatives Developing new drugs based on the salicylamide chemical scaffold. nih.govnih.govInvestigating the metabolism of these new derivatives and the potential roles of their glucuronide conjugates.

Q & A

Q. What are the primary metabolic pathways of salicylamide glucuronide in humans, and what factors influence its formation and excretion?

this compound is a major metabolite formed via hepatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). The drug is also metabolized to sulfate conjugates and gentisamide glucuronide. Excretion occurs rapidly in urine, with metabolic ratios influenced by age, species, and route of administration. For instance, pyrogen-induced fever reduces glucuronide formation, shifting metabolism toward sulfate or gentisamide glucuronide due to altered hepatic blood flow .

Q. How do pH and temperature affect the solubility and partition coefficient of this compound?

Solubility follows the Henderson-Hasselbalch equation, with ionization increasing at pH >8.2 (pKa of salicylamide). At pH 10, solubility peaks (~98% ionized), but decreases at pH 11 due to base-catalyzed hydrolysis of the amide group. The partition coefficient (log P) inversely correlates with pH, dropping from ~1.38 at pH 7.4 to lower values at higher pH. Temperature also impacts log P, with higher temperatures (e.g., 323.15°K) reducing solubility in n-octanol/buffer systems .

Q. What analytical methods are recommended for detecting this compound in biological samples?

High-performance liquid chromatography (HPLC) paired with UV detection or mass spectrometry is standard. For example, reverse-phase HPLC with phosphate buffer (pH 7.4) and octadecyl silica columns effectively separates glucuronide conjugates. Electrochemical methods, such as cyclic voltammetry, can also quantify copper(II)-salicylamide complexes in basic conditions .

Q. How do enzymatic interactions influence salicylamide glucuronidation kinetics?

UGT isoforms (e.g., UGT1A1) are critical. Competitive inhibition occurs when co-administered with substrates like salicylic acid, reducing glucuronide formation by ~30% in humans. Experimental assays using liver microsomes or recombinant UGTs can quantify enzyme affinity (Km) and inhibition constants (Ki) .

Q. What parameters predict the bioavailability of this compound in vivo?

Bioavailability is determined by solubility-pH profiles, partition coefficients, and metabolic stability. For example, low log P values at physiological pH (7.4) suggest limited lipid membrane permeability, favoring renal excretion over tissue distribution. Pharmacokinetic models incorporating urinary metabolite ratios and plasma clearance rates are predictive .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound at extreme pH levels?

Contradictions (e.g., reduced solubility at pH 11 despite high ionization) arise from hydrolysis side reactions. To address this, experiments should control buffer ionic strength (0.02 M) and use post-hoc LSD tests to validate pH-specific solubility trends. Base-catalyzed hydrolysis can be quantified via stability assays under nitrogen to exclude oxidative degradation .

Q. What statistical methods are suitable for analyzing this compound solubility across pH gradients?

One-way ANOVA (α=0.05) identifies significant differences between pH groups. For pairwise comparisons, the Post-Hoc LSD test is recommended. For example, solubility at pH 4.0 and 5.0 showed no significant difference (p>0.05), while pH 10.0 differed markedly from other groups (p<0.001) .

Q. How do drug-drug interactions alter salicylamide glucuronidation kinetics?

Co-administration with acetaminophen or salicylic acid induces mutual inhibition of UGTs. In vitro assays using human hepatocytes or microsomes can measure metabolite suppression. For instance, salicylamide reduces acetaminophen glucuronidation by 40%, requiring dose adjustments in polypharmacy scenarios .

Q. What experimental designs assess the impact of fever on this compound metabolism?

Pyrogen-induced fever models (e.g., LPS injection in volunteers) show a 50% reduction in glucuronide excretion half-life (t1/2). Comparative studies in high-temperature chambers (mimicking reduced hepatic flow) can isolate thermal vs. immunological effects. Urinary metabolite profiling via LC-MS/MS quantifies shifts toward sulfate conjugates .

Q. How do advanced transcriptomic techniques elucidate this compound’s role in detoxification pathways?

RNA-seq or qRT-PCR can identify UGT1A1 upregulation in response to salicylamide exposure. In B16F1 melanoma cells, salicylamide suppresses proliferation (IC50 ~500 µM) without altering viability, suggesting dose-dependent modulation of detox genes. Flow cytometry further clarifies cell-cycle arrest mechanisms (e.g., G1 phase accumulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.